Adibendan
Overview
Description
Adibendan is an inhibitor of phosphodiesterase 3 . It has been tested in dogs for its effects on heart output and dilation of blood vessels .
Synthesis Analysis
Adibendan is related to the 2-oxindole group of compounds . The synthesis of diverse useful oxindole scaffolds has been reviewed, with a focus on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core . The chemical reactivity of 2-oxindole and its related derivatives in the presence of chiral and achiral catalysts are thoroughly discussed .Molecular Structure Analysis
Adibendan has a molecular formula of C16H14N4O . Its average mass is 278.309 Da and its monoisotopic mass is 278.116760 Da . The structure consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position .Chemical Reactions Analysis
Adibendan is a part of the group of endogenous hetero-aromatic organic compounds found in the tissues and bodily fluids of mammals and in the natural products in different plants . Several synthetic methods have been successfully applied to develop various derivatives and scaffolds with a range of biological activities .Physical And Chemical Properties Analysis
Adibendan has a molecular weight of 278.31 g/mol . Its structure, chemical names, and classification can be found in the PubChem database .Scientific Research Applications
Cardiac Contractility
Adibendan is known to improve cardiac contractility by selectively inhibiting phosphodiesterase III (PDE III) activity. This action increases the calcium sensitivity of the myocardium, which is crucial for heart muscle contraction .
Congestive Heart Failure Treatment
In cases of severe congestive heart failure, Adibendan has shown acute hemodynamic effects that are beneficial. It aids in enhancing the force of heart muscle contraction, which can be particularly helpful in end-stage myocardial failure .
Vasodilation and Ventricular Relaxation
Research indicates that Adibendan significantly improves vasodilation and left ventricular relaxation. This is important in reducing the workload on the heart and improving blood flow .
Phosphodiesterase Inhibition
As a phosphodiesterase inhibitor, Adibendan increases the intracellular concentration of cyclic AMP (cAMP), which has various effects on heart cells and blood vessels. This mechanism is pivotal in its application in cardiology .
Mechanism of Action
Target of Action
Adibendan’s primary target is Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac muscle contraction and vascular smooth muscle relaxation. By inhibiting PDE III, Adibendan increases the calcium sensitivity of the myocardium .
Biochemical Pathways
The inhibition of PDE III by Adibendan leads to an increase in cyclic adenosine monophosphate (cAMP) levels . cAMP is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The increase in cAMP is believed to mediate the positive inotropic effect of Adibendan . Other mechanisms of action, like increased sensitivity of the contractile proteins to calcium, may also be involved .
Result of Action
Adibendan exerts a positive inotropic effect, meaning it increases the force of the heart’s contractions . This effect is concentration-dependent and partially reversible . It also has slight positive chronotropic effects, leading to an increase in heart rate . These effects make Adibendan a potent cardiotonic agent, beneficial for conditions like congestive heart failure .
Safety and Hazards
properties
IUPAC Name |
7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQBBHUNDMTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143358 | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100510-33-6 | |
Record name | Adibendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adibendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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